molecular formula C12H14BrNO2 B7935511 (3R)-1-(2-bromo-5-methylbenzoyl)pyrrolidin-3-ol

(3R)-1-(2-bromo-5-methylbenzoyl)pyrrolidin-3-ol

Cat. No.: B7935511
M. Wt: 284.15 g/mol
InChI Key: BQEQLKZSOLFGKX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(2-bromo-5-methylbenzoyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 2-bromo-5-methylbenzoyl group and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(2-bromo-5-methylbenzoyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via an acylation reaction using 2-bromo-5-methylbenzoyl chloride and a suitable base.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced through a selective oxidation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-1-(2-bromo-5-methylbenzoyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-1-(2-bromo-5-methylbenzoyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group may facilitate binding to hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with active site residues. The bromine atom may participate in halogen bonding, enhancing the compound’s affinity for its target.

Comparison with Similar Compounds

    (3R)-1-(2-chloro-5-methylbenzoyl)pyrrolidin-3-ol: Similar structure with a chlorine atom instead of bromine.

    (3R)-1-(2-bromo-5-ethylbenzoyl)pyrrolidin-3-ol: Similar structure with an ethyl group instead of a methyl group.

    (3R)-1-(2-bromo-5-methylbenzoyl)pyrrolidin-3-one: Similar structure with a ketone instead of a hydroxyl group.

Uniqueness: (3R)-1-(2-bromo-5-methylbenzoyl)pyrrolidin-3-ol is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the hydroxyl group at the 3-position provides distinct properties compared to its analogs.

Properties

IUPAC Name

(2-bromo-5-methylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-8-2-3-11(13)10(6-8)12(16)14-5-4-9(15)7-14/h2-3,6,9,15H,4-5,7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEQLKZSOLFGKX-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)Br)C(=O)N2CC[C@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.